molecular formula C5H5N5S B1270455 2H-Purine-2-thione, 6-amino-1,3-dihydro- CAS No. 3647-48-1

2H-Purine-2-thione, 6-amino-1,3-dihydro-

Cat. No. B1270455
CAS RN: 3647-48-1
M. Wt: 167.19 g/mol
InChI Key: LQJZZLRZEPKRRQ-UHFFFAOYSA-N
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Description

2H-Purine-2-thione, 6-amino-1,3-dihydro- (2H-P2T-6A1,3D) is a heterocyclic compound composed of two nitrogen atoms, two sulfur atoms, and six carbon atoms. It is a member of the purine family and is structurally related to adenine, a key component of DNA and RNA. 2H-P2T-6A1,3D has been found to have a wide range of applications in scientific research and has been studied extensively. In

Scientific Research Applications

NMR-NQR Studies and Molecular Aggregation

6-Thioguanine (2-amino-1,7-dihydro-6H-purine-6-thione, 6-TG) has been investigated using NMR-NQR double resonance and density functional theory. This study focuses on the effects of intermolecular hydrogen bonding and stacking pi-pi interactions on the NQR parameters of 6-TG and 6-mercaptopurine, analyzing their molecular aggregations and global reactivity descriptors (Latosinska et al., 2009).

Proton NMR Spectroscopy in Purine Nucleosides

Proton NMR spectroscopy has been utilized to investigate 6-alkylamino-2-alkylthioadenosine derivatives. This research highlights the importance of purine nucleosides in living systems, including their roles as components of cofactors and signal molecules, and their use in therapy for a variety of diseases (Du et al., 2015).

Purine Derivatives in Antitumor and Antiviral Applications

The study of purine analogs used in treating acute leukemias has shown the significance of the purine nucleus in developing protein kinase inhibitors and its interference in the synthesis and function of enzymes and nucleic acids. The research includes synthesizing and characterizing polysubstituted purines with specific biological activities (Lorente-Macías et al., 2018).

Novel Purin-6-yl Conjugates Synthesis

Research on novel conjugates of purine and 2-aminopurine linked with heterocyclic amines has been conducted. This includes the synthesis of derivatives like chiral derivatives of benzoxazine and benzothiazine, showcasing the diverse applications in chemical synthesis (Krasnov et al., 2015).

Antibacterial Evaluation of Triazole Compounds with Purine Moiety

The antibacterial activity of compounds like 9H-[1,2,4]Triazolo[4,3-g]purin-5-amine has been investigated, demonstrating the potential of purine derivatives in developing new antibacterial agents (Govori, 2017).

Cytostatic Activity of Purine Nucleoside Analogues

Research into purine derivatives alkylated at various positions has shown significant cytostatic activity against cancer cell lines, particularly in leukemia. This highlights the potential of purine derivatives in cancer therapy (Prekupec et al., 2005).

Mechanism of Action

The compound incorporates into DNA and inhibits synthesis . It is used in the treatment of leukemia and has a role as an antineoplastic agent, an antimetabolite, and an anticoronaviral agent .

Biochemical Analysis

Biochemical Properties

2H-Purine-2-thione, 6-amino-1,3-dihydro- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit inhibitory effects on certain enzymes involved in purine metabolism, such as xanthine oxidase and guanine deaminase . These interactions are crucial as they can influence the overall metabolic pathways and cellular functions.

Cellular Effects

2H-Purine-2-thione, 6-amino-1,3-dihydro- affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to alterations in gene expression patterns and metabolic fluxes . These effects are essential for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of 2H-Purine-2-thione, 6-amino-1,3-dihydro- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, thereby inhibiting their activity. Additionally, it can interact with DNA and RNA, leading to changes in gene expression . These molecular interactions are critical for elucidating the compound’s mode of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2H-Purine-2-thione, 6-amino-1,3-dihydro- can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biological activity . Long-term effects on cellular function have also been observed, highlighting the importance of temporal dynamics in its study.

Dosage Effects in Animal Models

The effects of 2H-Purine-2-thione, 6-amino-1,3-dihydro- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of metabolic pathways . Understanding these dosage effects is crucial for determining the compound’s therapeutic window.

Metabolic Pathways

2H-Purine-2-thione, 6-amino-1,3-dihydro- is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in purine metabolism. For instance, it can inhibit the activity of xanthine oxidase, leading to alterations in the levels of purine metabolites . These interactions are important for understanding the compound’s impact on metabolic flux and overall cellular function.

Transport and Distribution

The transport and distribution of 2H-Purine-2-thione, 6-amino-1,3-dihydro- within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s pharmacokinetics and biodistribution.

Subcellular Localization

2H-Purine-2-thione, 6-amino-1,3-dihydro- exhibits specific subcellular localization patterns. It can be directed to certain compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s activity and function within the cell . Understanding its subcellular localization is crucial for elucidating its mode of action and potential therapeutic applications.

properties

IUPAC Name

6-amino-1,7-dihydropurine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5S/c6-3-2-4(8-1-7-2)10-5(11)9-3/h1H,(H4,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJZZLRZEPKRRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=S)NC(=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063113
Record name 2H-Purine-2-thione, 6-amino-1,3-dihydro-
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Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3647-48-1
Record name 2-Mercaptoadenine
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Record name 2-Thioadenine
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Record name 2H-Purine-2-thione, 6-amino-3,7-dihydro-
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Record name 2H-Purine-2-thione, 6-amino-1,3-dihydro-
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Synthesis routes and methods I

Procedure details

6.67 g (16 mmoles) of dithioxanthine and 52 ml of 70% ethylamine in water were heated to 150° C. in a pressure reactor (250 psi) for 12 hours under nitrogen. The solution was treated with charcoal (5%), filtered, and evaporated in vacuo to dryness. The residue was suspended in water, acidified with 1N HCl to pH 4 and neutralized to pH 8 with sodium bicarbonate. The solid was collected, washed and dried to give 6.66 g (97.4%) of crude thioisoguanine.
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Yield
97.4%

Synthesis routes and methods II

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